molecular formula C8H17NO3 B2583170 4-Hydroxy-5-(trimethylazaniumyl)pentanoate CAS No. 73697-53-7

4-Hydroxy-5-(trimethylazaniumyl)pentanoate

Cat. No.: B2583170
CAS No.: 73697-53-7
M. Wt: 175.228
InChI Key: DOKDEBCRGLMMKR-UHFFFAOYSA-N
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Description

. This compound is essential for the metabolism of fats and is naturally found in various foods, particularly in animal products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(trimethylazaniumyl)pentanoate typically involves the reaction of γ-butyrobetaine with hydroxylamine under specific conditions to form the desired product. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the compound.

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes, including fermentation and enzymatic synthesis. These methods are preferred due to their efficiency and sustainability. The fermentation process utilizes specific strains of bacteria that can produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-(trimethylazaniumyl)pentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic reagents such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

4-Hydroxy-5-(trimethylazaniumyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its role in cellular metabolism and energy production.

    Medicine: It is used in the treatment of conditions related to fatty acid metabolism, such as primary carnitine deficiency.

    Industry: The compound is used in the production of dietary supplements and energy drinks due to its role in enhancing energy levels and physical performance.

Mechanism of Action

The primary mechanism of action of 4-Hydroxy-5-(trimethylazaniumyl)pentanoate involves the transportation of long-chain fatty acids into the mitochondria for β-oxidation. This process is facilitated by the enzyme carnitine palmitoyltransferase I (CPT I), which converts fatty acids into acyl-carnitine esters. These esters are then transported across the mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Inside the mitochondria, carnitine palmitoyltransferase II (CPT II) converts the acyl-carnitine esters back into fatty acids, which undergo β-oxidation to produce energy.

Comparison with Similar Compounds

4-Hydroxy-5-(trimethylazaniumyl)pentanoate is unique due to its specific role in fatty acid metabolism. Similar compounds include:

    Acetyl-L-carnitine: Similar in structure but with an acetyl group, it is used for its neuroprotective properties.

    Propionyl-L-carnitine: Contains a propionyl group and is used for cardiovascular health.

    Gamma-butyrobetaine: A precursor to carnitine, involved in the biosynthesis of carnitine.

Each of these compounds has distinct properties and applications, highlighting the uniqueness of this compound in energy metabolism and its broad range of applications.

Properties

IUPAC Name

4-hydroxy-5-(trimethylazaniumyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-9(2,3)6-7(10)4-5-8(11)12/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKDEBCRGLMMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CCC(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73697-53-7
Record name 4-hydroxy-5-(trimethylazaniumyl)pentanoate
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